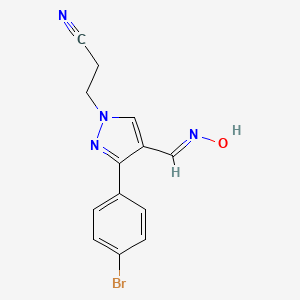

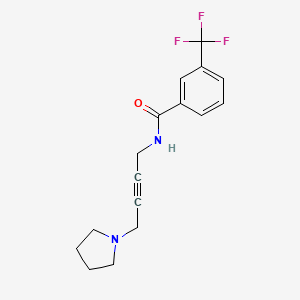

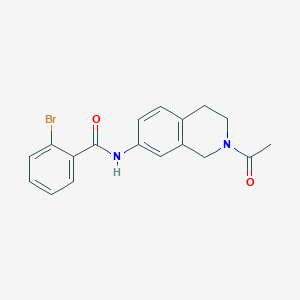

![molecular formula C7H3BrF2S2 B2677275 5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene CAS No. 2248345-17-5](/img/structure/B2677275.png)

5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene” is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound. Heterocyclic compounds are ubiquitous molecules in our life and have been a subject of interest due to their vast applications in natural and physical sciences . Thieno[3,2-b]thiophene and its derivatives have been reported to have a plethora of integral roles that span many applications, including pharmacological and optoelectronic properties .

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene derivatives involves various methodologies. For instance, one method includes a catalytic vapour-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide . Another method involves the use of butyllithium for the synthesis of dilithiated compounds, which can be converted into various disubstituted thieno[3,2-b]thiophenes .Molecular Structure Analysis

Thieno[3,2-b]thiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . It fully represents the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thieno[3,2-b]thiophene derivatives have been shown to react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . They also exhibit high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene derivatives are known for their impressive optoelectronic properties . They exhibit a deep LUMO energy level of around −4 eV while preserving a relatively low-lying HOMO energy level of below −5 eV and a quite small optical band gap of 1.2 eV . They are also thermally stable, with decomposition temperatures above 350 °C .Mechanism of Action

While the specific mechanism of action for “5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene” is not mentioned in the retrieved papers, thieno[3,2-b]thiophene derivatives are known to have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Future Directions

Thieno[3,2-b]thiophene and its derivatives have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics . Future research could focus on exploring more about the synthesis, properties, and applications of such compounds, and how they can be used to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name |

5-bromo-2-(difluoromethyl)thieno[3,2-b]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTDSWXCVOVYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=C2)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

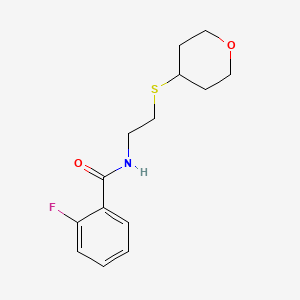

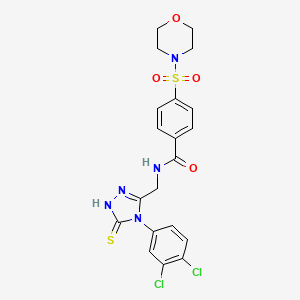

![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)

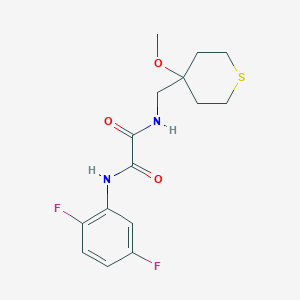

![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)

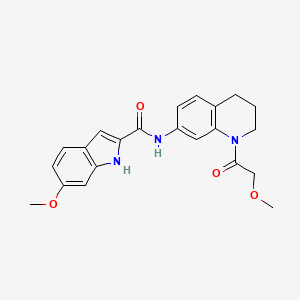

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)

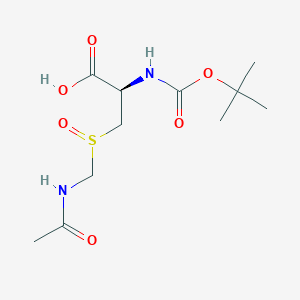

![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)

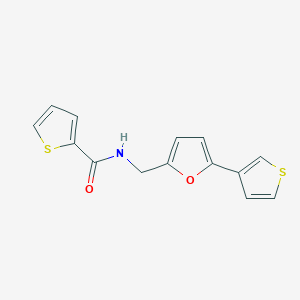

![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)